1-[(4-ethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid
Description
1-[(4-Ethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid is a pyrazole derivative featuring a benzyl substituent at position 1 of the pyrazole ring and a carboxylic acid group at position 4. The benzyl group is further substituted with an ethyl moiety at the para position of the phenyl ring. This structural motif is common in medicinal and materials chemistry due to the pyrazole core’s versatility in hydrogen bonding, metabolic stability, and tunable electronic properties .
Properties
IUPAC Name |
1-[(4-ethylphenyl)methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-10-3-5-11(6-4-10)8-15-9-12(7-14-15)13(16)17/h3-7,9H,2,8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBMLBNLNAETFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies for Pyrazole-4-carboxylic Acids
Pyrazole-4-carboxylic acids are commonly synthesized via:
- Cyclocondensation reactions between hydrazines and β-dicarbonyl compounds or their derivatives.
- 1,3-Dipolar cycloaddition of diazo compounds with activated alkenes or alkynes.
- Subsequent functional group transformations such as ester hydrolysis or halogenation to introduce or modify substituents at specific ring positions.
These methods provide a foundation for preparing substituted pyrazole carboxylic acids, including the target compound.
Preparation of the Pyrazole Core
A practical approach to the pyrazole ring involves the reaction of substituted hydrazines with β-keto esters or related compounds. For example, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate has been synthesized by reacting methylhydrazine with diethyl oxalate derivatives under controlled temperature conditions, followed by purification steps involving extraction and drying.
In the context of 1-[(4-ethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid, the pyrazole ring can be constructed by:
- Using 4-ethylbenzyl hydrazine or its equivalent as the hydrazine component.
- Reacting with an appropriate β-keto ester or β-dicarbonyl compound to form the pyrazole ring bearing the 4-ethylbenzyl substituent at the N-1 position.
Functionalization to Carboxylic Acid
The carboxylic acid at the 4-position is commonly introduced or revealed by:
- Hydrolysis of the corresponding ester (e.g., ethyl pyrazole-4-carboxylate) under acidic or basic conditions.
- Use of reagents such as aqueous sodium hydroxide or hydrochloric acid under reflux conditions to convert esters to acids.
For example, ethyl esters of pyrazole carboxylic acids have been hydrolyzed using sodium hydroxide in aqueous media at elevated temperatures (around 80°C) for several hours, followed by acidification to precipitate the carboxylic acid.
Representative Preparation Route (Literature-Based)
Alternative and Advanced Methods
- Halogenation and subsequent substitution: Halogenated pyrazole esters (e.g., 3-chloro or 3-bromo derivatives) can be prepared using copper(II) halides and then functionalized further.
- 1,3-Dipolar cycloaddition: In situ generation of diazo compounds from aldehydes and tosylhydrazines followed by cycloaddition with alkynes can yield substituted pyrazoles regioselectively.
- One-pot cyclocondensation and oxidation: Using chalcones and arylhydrazines with catalytic systems such as copper triflate in ionic liquids can afford tri-substituted pyrazoles efficiently.
Challenges and Industrial Considerations
- Some methods involve hazardous reagents (e.g., ethyl diazoacetate, 3-butyne-2-ketone) and transition metal catalysts that complicate scale-up and increase costs.
- Hydrolysis steps may produce products highly soluble in water, complicating isolation and requiring optimization of extraction or crystallization protocols.
- Efficient purification and solvent use are critical for industrial viability.
Summary Table of Preparation Methods for this compound
| Methodology | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation of hydrazine with β-keto ester | 4-ethylbenzyl hydrazine, β-keto ester | Ethanol, low temp, stirring | Direct incorporation of substituent, good yield | Requires pure hydrazine derivative |
| N-Alkylation of pyrazole ester | Pyrazole ester, 4-ethylbenzyl bromide, base | DMF, K2CO3, RT to reflux | Flexible, can modify substituent post-pyrazole formation | Possible side reactions, moderate yields |
| Ester hydrolysis to acid | NaOH (aq), reflux | 80°C, 4 h | High yield, straightforward | Product solubility issues in aqueous phase |
| Halogenation and substitution | Copper(II) halides, iodine | Reflux in suitable solvent | Enables further functionalization | Use of heavy metals, environmental concerns |
| 1,3-Dipolar cycloaddition | Diazo compounds, alkynes | Room temp, inert atmosphere | Regioselective, versatile | Requires in situ diazo generation, safety concerns |
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Ethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of this compound derivatives with additional functional groups.
Reduction: Formation of 1-[(4-ethylphenyl)methyl]-1H-pyrazole-4-methanol.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
Antimicrobial Activity
Research indicates that pyrazole derivatives, including 1-[(4-ethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid, exhibit significant antimicrobial properties. Studies have shown that certain pyrazole derivatives possess antifungal and antibacterial activities, suggesting that this compound may also demonstrate similar bioactive properties. Its mechanism may involve inhibition of specific enzymes or receptors related to microbial resistance .
Anti-inflammatory Properties
This compound is being investigated for its potential anti-inflammatory effects. Pyrazole derivatives are known to act as inhibitors of cyclooxygenase enzymes, which play a crucial role in the inflammatory response by regulating the production of prostaglandins. Thus, this compound could be valuable in developing anti-inflammatory medications .
Anticancer Potential
Recent studies have highlighted the anticancer activities of various pyrazole derivatives. Compounds with similar structures have shown promise as inhibitors of serine/threonine kinases, which are involved in cancer cell proliferation. The unique ethyl substitution on the phenyl ring may enhance its efficacy against certain cancer types, warranting further investigation into its structure-activity relationship (SAR) .
Agrochemicals
In addition to its pharmaceutical applications, this compound can serve as a precursor for synthesizing agrochemicals. Its ability to interact with biological targets makes it suitable for developing new pesticides or herbicides that can effectively manage agricultural pests while minimizing environmental impact.
Material Science
The compound's unique chemical structure allows it to be utilized in the development of new materials with specific properties. Its solubility in organic solvents makes it an ideal candidate for creating coatings or polymers that require enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 1-[(4-ethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclooxygenase enzymes, reducing inflammation by blocking the production of prostaglandins .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Electron-Donating Groups (e.g., ethyl in the target compound, methoxy in ): Increase lipophilicity and may enhance membrane permeability but reduce hydrogen-bonding capacity compared to electron-withdrawing groups like fluorine or cyano . Halogen Substituents (e.g., 2,4-difluoro in ): Improve metabolic stability and binding affinity in biological targets due to electronegativity and size.
Synthetic Routes :
Biological Activity
1-[(4-Ethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparisons with similar compounds.
Chemical Structure and Properties
This compound belongs to the pyrazole family, characterized by a five-membered ring structure containing nitrogen atoms. Its molecular formula is C13H14N2O2, and it has a molecular weight of 230.26 g/mol. The presence of the 4-ethylphenyl group is believed to influence its reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation by regulating the production of prostaglandins. This inhibition can lead to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both bacterial and fungal strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies have shown that it can significantly reduce inflammation markers in animal models, indicating its potential as a therapeutic agent for conditions such as arthritis .
Anticancer Properties
Recent findings suggest that derivatives of pyrazole compounds, including this compound, exhibit anticancer activity. It has been reported to inhibit the growth of various cancer cell lines, including those from lung, breast, and colorectal cancers. The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways associated with cancer progression .
Comparative Analysis with Similar Compounds
A comparative analysis with similar pyrazole derivatives highlights the unique biological profile of this compound. For instance:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate | Significant | High |
| 1-Phenyl-1H-pyrazole-4-carboxylic acid | Low | Moderate | Moderate |
| 1-(4-Methylphenyl)-1H-pyrazole-4-carboxylic acid | Moderate | Low | High |
This table illustrates that while some analogs may possess similar antimicrobial or anti-inflammatory properties, this compound stands out for its robust anticancer effects.
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in various biological assays:
- Antimicrobial Efficacy : A study evaluated the compound against common pathogens such as Staphylococcus aureus and Candida albicans, demonstrating significant inhibition at concentrations as low as 100 µg/mL .
- Anti-inflammatory Studies : In vivo models using zymosan-induced peritonitis in mice showed that administration of this compound resulted in a marked decrease in inflammatory cell migration and cytokine release, indicating strong anti-inflammatory potential .
- Cancer Cell Line Studies : In vitro assays on breast cancer cell lines (MDA-MB-231) revealed that the compound induced cell cycle arrest and apoptosis at IC50 values lower than those reported for many existing anticancer agents .
Q & A
Q. What are the standard synthetic routes for 1-[(4-ethylphenyl)methyl]-1H-pyrazole-4-carboxylic acid, and how are intermediates characterized?
A common approach involves cyclocondensation of ethyl acetoacetate with substituted hydrazines, followed by alkylation and hydrolysis. For example, analogous pyrazole-4-carboxylic acids are synthesized via Vilsmeier reactions (to form aldehyde intermediates) followed by oxidation . Key intermediates like ethyl esters (e.g., ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate) are purified via column chromatography and characterized using -NMR and IR spectroscopy to confirm functional groups .
Q. How can researchers verify the purity and structural integrity of this compound?
High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard . Melting point determination (e.g., 212–213°C for analogous derivatives ) and spectral techniques (FTIR, -NMR, -NMR) are critical. X-ray crystallography is recommended for unambiguous structural confirmation, as demonstrated for related pyrazole-carboxylic acids .
Q. What are the optimal storage conditions to ensure compound stability?
Store the powder at -20°C for long-term stability and solutions at -80°C to prevent degradation. Avoid exposure to strong oxidizing agents, as decomposition products may include carbon and nitrogen oxides .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions in experimental spectral data?
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model vibrational frequencies (IR) and NMR chemical shifts. Discrepancies between experimental and theoretical data often arise from solvent effects or crystal packing, which are addressed by incorporating solvation models (e.g., PCM) or comparing X-ray-derived bond lengths/angles with optimized geometries .
Q. What strategies improve yield in challenging N-alkylation or decarboxylation steps?
Catalytic systems like [Ru(dtbbpy)] in DCE/HFIP solvent mixtures enhance decarboxylative N-alkylation efficiency . For regioselective alkylation, protecting group strategies (e.g., benzyl or tert-butyl esters) minimize side reactions. Reaction monitoring via TLC or LC-MS ensures timely termination to avoid over-oxidation .
Q. How do substituents on the phenyl ring influence biological activity or physicochemical properties?
Electron-donating groups (e.g., methoxy) increase solubility via hydrogen bonding, while electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability. Structure-activity relationship (SAR) studies require systematic variation of substituents, followed by assays (e.g., log , pKa measurements) and molecular docking to predict target interactions .
Q. What are the best practices for resolving low crystallinity in X-ray diffraction studies?
Recrystallization from polar aprotic solvents (e.g., DMSO/water mixtures) improves crystal quality. For stubborn cases, co-crystallization with stabilizing agents (e.g., urea derivatives) or low-temperature data collection (100 K) reduces thermal motion artifacts .
Methodological Troubleshooting
Q. How should researchers address inconsistent 1H^1H1H-NMR splitting patterns in pyrazole derivatives?
Dynamic rotational isomerism in the pyrazole ring can cause unexpected splitting. Variable-temperature NMR (VT-NMR) experiments between 25–80°C often coalesce signals, confirming conformational exchange. Deuterated DMSO or CDCl solvents are preferred for high-resolution analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
